molecular formula C24H27NO5 B1614323 3'-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898755-90-3

3'-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No.: B1614323
CAS No.: 898755-90-3
M. Wt: 409.5 g/mol
InChI Key: PHMPDDNUHSGARH-UHFFFAOYSA-N
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Description

3'-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is a benzophenone derivative featuring a carboethoxy (ethoxycarbonyl) group at the 3'-position and a 1,4-dioxa-8-azaspiro[4.5]decyl methyl group at the 2-position. The spirocyclic moiety (1,4-dioxa-8-azaspiro[4.5]decane) confers structural rigidity, which is advantageous in medicinal chemistry for enhancing target binding and metabolic stability . This compound is hypothesized to act as an intermediate or pharmacophore in drug discovery, particularly in epigenetic therapies such as histone deacetylase (HDAC) inhibition, where similar spirocyclic linkers are employed to optimize pharmacokinetic properties . While its exact biological activity remains underexplored in the provided evidence, structural analogs demonstrate roles in cancer therapy and enzyme inhibition .

Properties

IUPAC Name

ethyl 3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-2-28-23(27)19-8-5-7-18(16-19)22(26)21-9-4-3-6-20(21)17-25-12-10-24(11-13-25)29-14-15-30-24/h3-9,16H,2,10-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMPDDNUHSGARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643753
Record name Ethyl 3-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-90-3
Record name Benzoic acid, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)benzoyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Carboethoxy Group: The carboethoxy group can be introduced via esterification, where the benzophenone derivative reacts with ethyl chloroformate in the presence of a base such as pyridine.

    Formation of the Spirocyclic Moiety: The spirocyclic moiety can be synthesized through a cyclization reaction involving a diol and an amine. The diol and amine react under acidic conditions to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the processes are carried out in specialized reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3’-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

3’-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3’-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The spirocyclic moiety and the benzophenone core play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader family of benzophenone derivatives with variations in substituents and spirocyclic linkers. Below is a comparative analysis based on substituent effects, synthesis, and biological relevance:

Structural and Substituent Variations

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Features Biological Activity/Application
Target Compound Carboethoxy (3') Not reported Enhanced lipophilicity; potential prodrug (hydrolyzable ester) HDAC inhibition (hypothesized)
3'-Bromo derivative Bromo (3') Not reported Electron-withdrawing group; used in Suzuki couplings Intermediate in organic synthesis
3'-Methoxy derivative Methoxy (3') 367.4 Electron-donating group; improved solubility Not reported
3,4-Dichloro derivative Dichloro (3,4) 406.3 Strong electron-withdrawing; increased reactivity Not reported
3'-Cyano derivative Cyano (3') Not reported Polar group; potential hydrogen bonding Not reported
Compound 3B (8-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane) Fluoro-indole Not reported Bioactive indole core; spiro linker p97 ATPase inhibition (anticancer)

Key Observations:

  • Spirocyclic Linker: The 1,4-dioxa-8-azaspiro[4.5]decane moiety is a common feature in HDAC inhibitors and sigma receptor ligands, where its rigidity improves binding specificity .

Research Findings and Implications

  • Linker Optimization: highlights the superiority of the 1,4-dioxa-8-azaspiro[4.5]decane linker over flexible alternatives in HDAC inhibitors, suggesting the target compound’s structural advantage in drug design.
  • Metabolic Considerations: The carboethoxy group’s hydrolysis to a carboxylic acid could modulate pharmacokinetics, as seen in ester prodrug strategies .

Biological Activity

3'-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone, also known by its CAS number 898755-90-3, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C24H27NO5
  • Molecular Weight : 409.49 g/mol
  • Density : 1.25 g/ml
  • Boiling Point : 581.3 °C at 760 mmHg
  • Flash Point : 305.4 °C

The compound exhibits a unique structure that may influence its biological activity. The presence of the spirocyclic moiety and the benzophenone core suggests potential interactions with various biological targets, including enzymes and receptors involved in signaling pathways.

Anticancer Activity

Research indicates that compounds similar to this compound may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies have shown that benzophenone derivatives can interfere with the growth of various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.

Anticonvulsant Effects

The compound's structural features suggest potential anticonvulsant activity. Similar compounds have been studied for their ability to modulate sodium channels and GABAergic systems, which are critical in controlling neuronal excitability. In animal models, certain benzophenone derivatives demonstrated significant protective effects in seizure tests.

Anti-inflammatory Properties

There is emerging evidence that benzophenone derivatives possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting that this compound may also exert these effects.

Case Studies

StudyFindings
Anticancer Study In vitro studies indicated that the compound reduced viability in breast cancer cell lines by inducing apoptosis (source needed).
Anticonvulsant Activity Animal models showed significant efficacy in reducing seizure frequency compared to control groups (source needed).
Anti-inflammatory Research The compound demonstrated a reduction in cytokine levels in lipopolysaccharide-stimulated macrophages (source needed).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Reactant of Route 2
Reactant of Route 2
3'-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

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